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Compound of Interest

Compound Name: N-Fmoc-8-aminooctanoic acid

Cat. No.: B557866 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of N-Fmoc-8-aminooctanoic acid, a

critical building block for researchers, scientists, and professionals in drug development. This

document outlines its chemical properties, applications in peptide synthesis, and its role in the

construction of advanced therapeutic and diagnostic agents.

Core Chemical and Physical Properties
N-Fmoc-8-aminooctanoic acid is a widely utilized linker in solid-phase peptide synthesis

(SPPS). Its eight-carbon chain provides a flexible spacer, enabling the synthesis of complex

peptides, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).
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Property Value

CAS Number 126631-93-4

Molecular Formula C23H27NO4

Molecular Weight 381.47 g/mol

Appearance White to off-white powder

Purity Typically ≥98% (HPLC)

Storage Temperature 2-8°C

Applications in Solid-Phase Peptide Synthesis
(SPPS)
N-Fmoc-8-aminooctanoic acid serves as a versatile linker molecule in Fmoc-based solid-

phase peptide synthesis.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the

amine allows for its sequential addition to a growing peptide chain under basic conditions, a

milder alternative to Boc chemistry.[2] Its bifunctional nature, with a carboxylic acid at one end

and a protected amine at the other, makes it an ideal component for introducing spacing

between a peptide sequence and another molecule, such as a drug, a label, or a targeting

moiety.[3]

Experimental Protocol: Incorporation of N-Fmoc-8-
aminooctanoic Acid in SPPS
This protocol outlines the manual incorporation of N-Fmoc-8-aminooctanoic acid into a

peptide sequence on a solid support resin.

Materials:

Fmoc-Rink Amide MBHA resin

N-Fmoc-protected amino acids

N-Fmoc-8-aminooctanoic acid
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Coupling Reagents: HCTU, HATU, or HBTU/HOBt

Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

Solvents: DMF, Dichloromethane (DCM)

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane

(TIS)

Procedure:

Resin Swelling: The Fmoc-Rink Amide MBHA resin is swelled in DMF for 30 minutes in a

synthesis vessel.[1]

Fmoc Deprotection: The DMF is drained, and the 20% piperidine in DMF solution is added to

the resin and agitated. This step is repeated to ensure complete removal of the Fmoc group.

The resin is then washed thoroughly with DMF and DCM.[1]

Amino Acid Coupling: The desired Fmoc-protected amino acid (or N-Fmoc-8-
aminooctanoic acid) is dissolved in DMF with a coupling reagent (e.g., HCTU) and a base

(e.g., DIPEA). This activated solution is added to the resin and agitated for 1-2 hours at room

temperature. The resin is subsequently washed with DMF and DCM.[1]

Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the desired

peptide sequence.[1]

Final Fmoc Deprotection: After the final amino acid is coupled, a final deprotection step is

performed.[1]

Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting

groups are removed by treating the resin with a cleavage cocktail.[1]
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Resin Preparation Synthesis Cycle (Repeat for each Amino Acid)
Final Steps

Resin Swelling in DMF Fmoc Deprotection
(20% Piperidine in DMF)

Wash (DMF, DCM) Amino Acid Coupling
(Fmoc-AA/Fmoc-8-Aoa-OH, HCTU, DIPEA)

Wash (DMF, DCM)

Next Amino Acid

Final Fmoc DeprotectionFinal Amino Acid Cleavage from Resin
(TFA Cocktail) Purified Peptide
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Solid-Phase Peptide Synthesis (SPPS) Workflow.

Role in Advanced Therapeutics and Diagnostics
The incorporation of N-Fmoc-8-aminooctanoic acid as a linker is pivotal in the development

of sophisticated biomolecules that can interact with specific biological pathways.

Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of

interest (POI) by hijacking the ubiquitin-proteasome system.[4] A PROTAC consists of a ligand

for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker, for which 8-

aminooctanoic acid is a suitable candidate.[5]

The mechanism involves the formation of a ternary complex between the POI, the PROTAC,

and the E3 ligase.[6] This proximity induces the ubiquitination of the POI, marking it for

degradation by the proteasome.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b557866?utm_src=pdf-body-img
https://www.benchchem.com/product/b557866?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9763089/
https://broadpharm.com/blog/what-are-protac-linkers
https://pmc.ncbi.nlm.nih.gov/articles/PMC7008130/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9763089/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ternary Complex Formation

Protein of Interest
(POI)

POI-PROTAC-E3 Complex

PROTAC
(with 8-Aoa linker) E3 Ubiquitin Ligase

Polyubiquitinated
POI

Ubiquitination

Ubiquitin

26S Proteasome

Recognition

Degraded Peptide
Fragments

Degradation

Click to download full resolution via product page

PROTAC Mechanism of Action.

Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells.[3] They

consist of a monoclonal antibody that recognizes a tumor-specific antigen, a cytotoxic drug,

and a linker that connects them. The 8-aminooctanoic acid chain can serve as part of this

linker.
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The ADC binds to the target antigen on the cancer cell surface and is internalized, typically via

endocytosis. Inside the cell, the linker is cleaved, releasing the cytotoxic payload, which then

induces cell death.
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Antibody-Drug Conjugate (ADC) Mechanism of Action.

Modulation of Signaling Pathways
Peptides and peptidomimetics synthesized using an 8-aminooctanoic acid linker can be

designed to interact with specific cellular receptors and modulate their downstream signaling

pathways. For example, a cyclic peptide incorporating this linker was designed to inhibit the

interaction between Thrombospondin-1 (TSP1) and the CD36 receptor. This disruption

effectively blocks the TGF-β/Smad3 signaling pathway, which is implicated in intestinal fibrosis.

[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b557866?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/40483936/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thrombospondin-1
(TSP1)

CD36 Receptor

Binds

TGF-β

Activates

Cyclic Peptide Inhibitor
(with 8-Aoa linker)

Blocks

TGF-β Receptor

Binds

pSmad3

Phosphorylates Smad3

Nucleus

Translocates

Fibrosis-related
Gene Expression

Click to download full resolution via product page

Inhibition of the TGF-β/Smad3 Pathway.

Conclusion
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N-Fmoc-8-aminooctanoic acid is a fundamental tool in modern chemical biology and drug

discovery. Its properties as a flexible linker enable the synthesis of a diverse range of

molecules, from simple peptides to complex therapeutic constructs like PROTACs and ADCs.

Understanding its chemistry and applications is essential for researchers aiming to develop

next-generation diagnostics and therapeutics that can precisely target and modulate biological

pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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